molecular formula C30H29NO6 B11160318 N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine

N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine

Cat. No.: B11160318
M. Wt: 499.6 g/mol
InChI Key: WSHNOFKKEWNFQJ-KUXBLMNESA-N
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Description

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, which is a fused benzene and pyrone ring system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID involves multiple steps, typically starting with the preparation of the chromen-2-one core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .

Scientific Research Applications

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The benzyl and dimethyl groups can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar compounds to 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID include:

These compounds share the chromen-2-one core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C30H29NO6

Molecular Weight

499.6 g/mol

IUPAC Name

(2S)-2-[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C30H29NO6/c1-18-23-14-15-26(19(2)27(23)37-30(35)24(18)16-21-10-6-4-7-11-21)36-20(3)28(32)31-25(29(33)34)17-22-12-8-5-9-13-22/h4-15,20,25H,16-17H2,1-3H3,(H,31,32)(H,33,34)/t20?,25-/m0/s1

InChI Key

WSHNOFKKEWNFQJ-KUXBLMNESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4

Origin of Product

United States

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